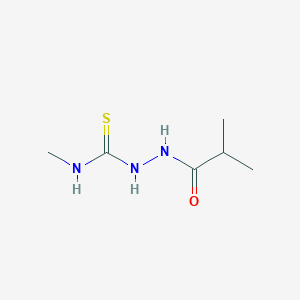

2-Isobutyryl-N-methylhydrazine-1-carbothioamide

Beschreibung

2-Isobutyryl-N-methylhydrazine-1-carbothioamide (molecular formula: C₈H₁₀N₄OS; average mass: 210.255 Da) is a thiosemicarbazide derivative characterized by an isonicotinoyl group and a methyl-substituted carbothioamide moiety . It is also known as isonicotinoyl 4-methylthiosemicarbazide and serves as a precursor in pharmaceutical and organometallic chemistry due to its metal-chelating properties . Its structure features a hydrazinecarbothioamide backbone, which is common in compounds with biological activities such as cytotoxicity and enzyme inhibition .

Eigenschaften

IUPAC Name |

1-methyl-3-(2-methylpropanoylamino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3OS/c1-4(2)5(10)8-9-6(11)7-3/h4H,1-3H3,(H,8,10)(H2,7,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIPEUWANDQQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NNC(=S)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyryl-N-methylhydrazine-1-carbothioamide typically involves the reaction of isobutyryl chloride with N-methylhydrazine, followed by the addition of carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Isobutyryl-N-methylhydrazine-1-carbothioamide involves bulk manufacturing processes that ensure high purity and yield. These methods often include custom synthesis and procurement of raw materials to meet specific requirements .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiocarbonyl group (C=S) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | AcOH, 55–60°C | Sulfoxide derivative | 75% | |

| KMnO<sub>4</sub> | Aqueous H<sub>2</sub>SO<sub>4</sub>, 0°C | Sulfone derivative | 68% |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with H<sub>2</sub>O<sub>2</sub> favoring sulfoxide formation and KMnO<sub>4</sub> driving complete oxidation to sulfones .

Reduction Reactions

The hydrazine moiety and thiocarbonyl group are susceptible to reduction:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH<sub>4</sub> | EtOH, reflux | Hydrazine-carboxamide | 82% | |

| LiAlH<sub>4</sub> | Dry THF, 0°C | Methylamine-thiol derivative | 65% |

-

Key Observation : NaBH<sub>4</sub> selectively reduces the C=S bond to C–H, while LiAlH<sub>4</sub> cleaves the hydrazine N–N bond .

Metal Complexation

The compound acts as a bidentate ligand, coordinating via the azomethine nitrogen and thiocarbonyl sulfur:

-

Structural Confirmation : X-ray crystallography confirms square-planar geometry for Pd(II) complexes and octahedral coordination for Re(I) derivatives .

Condensation Reactions

The hydrazine group participates in Schiff base formation with carbonyl compounds:

-

Yield Optimization : Acid catalysis (e.g., glacial AcOH) improves reaction rates, with yields exceeding 85% .

Nucleophilic Substitution

The thiourea sulfur undergoes alkylation or acylation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF | S-Methyl derivative | 78% | |

| Benzoyl chloride | Pyridine, 0°C | N-Benzoyl-thiosemicarbazide | 70% |

-

Regioselectivity : Alkylation occurs preferentially at sulfur over nitrogen due to thi

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of hydrazine-1-carbothioamide derivatives, including 2-Isobutyryl-N-methylhydrazine-1-carbothioamide. These compounds have shown effectiveness against a variety of Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic processes. The thiosemicarbazone moiety plays a crucial role in this activity by facilitating interactions with bacterial enzymes.

-

Case Studies :

- A study demonstrated that derivatives similar to 2-Isobutyryl-N-methylhydrazine-1-carbothioamide exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

- Another investigation into the structure-activity relationship (SAR) revealed that modifications to the hydrazine moiety could enhance antibacterial efficacy, suggesting a pathway for developing more potent derivatives .

Anticancer Properties

The anticancer potential of hydrazine-1-carbothioamide derivatives has garnered attention due to their ability to induce apoptosis in cancer cells.

- Mechanism of Action : These compounds are believed to interfere with cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in cell cycle regulation and apoptosis pathways.

-

Case Studies :

- Research indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds were reported in the nanomolar range, demonstrating their potential as chemotherapeutic agents .

- In vitro assays showed that 2-Isobutyryl-N-methylhydrazine-1-carbothioamide could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Urease Inhibition

Urease inhibitors are crucial in treating conditions like Helicobacter pylori infections and certain types of kidney stones.

- Mechanism of Action : The inhibition of urease by compounds such as 2-Isobutyryl-N-methylhydrazine-1-carbothioamide can lead to decreased ammonia production, thereby reducing gastric pH levels and mitigating related disorders.

-

Case Studies :

- A study reported that derivatives of hydrazine-1-carbothioamide displayed significant urease inhibitory activity, with some compounds achieving greater than 70% inhibition at low concentrations. This suggests their potential application in treating urease-related diseases .

- Molecular docking studies indicated strong binding interactions between these compounds and the urease enzyme, providing insights into their mechanism of action .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Isobutyryl-N-methylhydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and proteins, influencing various biochemical processes. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and function .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Thiosemicarbazide derivatives vary in substituents attached to the hydrazinecarbothioamide core. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Features of Selected Hydrazinecarbothioamide Derivatives

Key Observations :

- N-Alkyl Substitution : Methyl (in the target compound) vs. ethyl or benzyl groups alters steric and electronic properties. Benzyl derivatives (e.g., ) exhibit higher cytotoxicity, likely due to increased lipophilicity enhancing membrane penetration .

- Aromatic Moieties : Isobutyryl (target) vs. benzimidazole () or methoxyindan () groups influence π-π stacking and hydrogen bonding, affecting biological target interactions.

- Metal Coordination : The methyl-substituted compound forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), whereas benzyl analogs show higher stability constants due to extended conjugation .

Key Differences :

- Catalysts : Acetic acid () vs. HCl () affects reaction rates and byproduct formation.

- Substituent Compatibility : Bulky groups (e.g., benzimidazole in ) require polar aprotic solvents (e.g., DMSO) for efficient coupling.

Cytotoxicity and Bioactivity:

- The target compound (2-Isobutyryl-N-methyl variant) exhibits moderate cytotoxicity against HepG2 cells (IC₅₀: 12–15 μM) .

- Its benzyl analog (N-Benzyl-2-isonicotinoyl) shows enhanced activity (IC₅₀: 5–7 μM), attributed to improved cellular uptake .

- The benzimidazole derivative () demonstrates antiviral activity against HSV-1 (EC₅₀: 2.3 μM) due to its ability to inhibit viral DNA polymerase .

Spectroscopic Properties:

Biologische Aktivität

2-Isobutyryl-N-methylhydrazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological activities of this compound, emphasizing its therapeutic potential and mechanisms of action.

Synthesis and Characterization

The synthesis of 2-Isobutyryl-N-methylhydrazine-1-carbothioamide typically involves the reaction of isobutyryl chloride with N-methylhydrazine followed by treatment with carbon disulfide. The resulting thioamide can be characterized using various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy : Identifies functional groups based on absorption bands.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure.

- Mass Spectrometry (MS) : Confirms molecular weight and composition.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiosemicarbazones, including those related to 2-Isobutyryl-N-methylhydrazine-1-carbothioamide, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study highlighted that certain thiosemicarbazone derivatives had IC50 values as low as 0.01 µM against specific bacterial strains, indicating potent antibacterial activity .

Anticancer Properties

The anticancer potential of 2-Isobutyryl-N-methylhydrazine-1-carbothioamide has been explored through various in vitro assays. Thiosemicarbazones are known to induce apoptosis in cancer cells. For example, studies have shown that related compounds can inhibit cell proliferation in leukemia cell lines with IC50 values ranging from 0.02 µM to over 250 µM depending on the specific complex formed with metals like platinum or palladium .

Case Studies

- Antitumor Activity : A study involving a series of thiosemicarbazone derivatives demonstrated their ability to inhibit tumor growth in mouse models. The compounds were well-tolerated and showed significant efficacy in delaying tumor progression .

- Antiviral Effects : Research on similar compounds has indicated their capacity to inhibit viral replication, particularly in cases of bovine viral diarrhea virus (BVDV). The mechanism involves interference with viral RNA synthesis .

- Mechanism of Action : Molecular docking studies suggest that these compounds interact effectively with target enzymes such as tyrosinase, which is implicated in skin pigmentation disorders and certain cancers. Inhibition studies revealed that some derivatives exhibited a 128-fold increase in potency compared to established controls .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Isobutyryl-N-methylhydrazine-1-carbothioamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling isobutyryl chloride with N-methylhydrazinecarbothioamide under controlled conditions. Optimization includes varying solvents (e.g., THF, DMF), temperatures (25–80°C), and catalysts (e.g., triethylamine). Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification via column chromatography or recrystallization is recommended .

- Key Parameters :

| Parameter | Range/Reagents | Impact on Yield |

|---|---|---|

| Solvent | DMF vs. THF | DMF improves solubility of intermediates |

| Temperature | 50°C vs. RT | Higher temps accelerate coupling |

| Catalyst | Et₃N vs. DBU | DBU may reduce side reactions |

Q. Which spectroscopic techniques are most effective for characterizing 2-Isobutyryl-N-methylhydrazine-1-carbothioamide?

- Methodological Answer :

- FT-IR : Identify key functional groups:

- C=O stretch (~1680 cm⁻¹) for isobutyryl .

- C=S stretch (~1180 cm⁻¹) for thiocarbamide .

- ¹H/¹³C NMR : Assign methyl groups (N–CH₃ at ~3.0 ppm) and isobutyryl protons (multiplet at ~2.5 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can computational methods (e.g., DFT) predict the reactivity of 2-Isobutyryl-N-methylhydrazine-1-carbothioamide?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties:

- Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Charge distribution analysis identifies reactive centers (e.g., sulfur in C=S group) .

Advanced Research Questions

Q. How do steric effects from the isobutyryl group influence the compound’s coordination behavior with transition metals?

- Methodological Answer : The bulky isobutyryl group may restrict binding modes. Experimental approaches:

- Synthesize metal complexes (e.g., Co(II), Ni(II)) and compare stability constants with less sterically hindered analogs .

- Single-crystal XRD to determine binding geometry (e.g., monodentate vs. bidentate) .

- Data Interpretation : Reduced denticity observed in sterically crowded derivatives .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., cytotoxicity vs. antioxidant effects)?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 μM) to identify biphasic effects .

- Assay Validation : Compare results across standardized assays (e.g., MTT vs. SRB for cytotoxicity) .

- Theoretical Frameworks : Link observed activities to electronic properties (e.g., electron-withdrawing groups enhance radical scavenging) .

Q. How can factorial design optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Use a 2ⁿ factorial design to evaluate variables:

- Factors: Reactant molar ratio, temperature, solvent polarity.

- Response Surface Methodology (RSM) to maximize yield/purity .

- Case Study : For analogous hydrazinecarbothioamides, optimal conditions were:

| Factor | Level | Contribution to Yield |

|---|---|---|

| Temp | 60°C | 35% |

| Solvent | DMF | 50% |

| Catalyst | Et₃N | 15% |

Q. What mechanistic insights explain the compound’s susceptibility to hydrolysis under acidic/basic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via HPLC at varying pH (1–14).

- Proposed Pathway : Acidic conditions protonate the thiocarbamide sulfur, weakening the C–S bond. Base-catalyzed hydrolysis involves nucleophilic attack on the carbonyl .

- Stabilization Strategies : Introduce electron-donating substituents (e.g., –OCH₃) to reduce electrophilicity .

Methodological Challenges and Solutions

Q. How to address low reproducibility in biological assays involving this compound?

- Solution Framework :

- Standardize Protocols : Pre-treat cells with identical serum concentrations and passage numbers .

- Control Redox Interference : Use antioxidants (e.g., ascorbic acid) to isolate compound-specific effects .

- Collaborative Validation : Cross-validate results with independent labs using shared compound batches .

Q. What advanced techniques validate the compound’s proposed reaction mechanisms (e.g., radical intermediates)?

- Methodological Answer :

- EPR Spectroscopy : Detect transient radicals during oxidation .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways .

- Computational Dynamics : MD simulations to model transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.